methyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate
Description
Methyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a phenyl group, and various functional groups including hydroxyl, methoxy, and imine
Properties
IUPAC Name |
methyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-25-15-9-8-12(10-14(15)22)11-16-18(23)17(20(24)26-2)19(27-16)21-13-6-4-3-5-7-13/h3-11,22-23H,1-2H3/b16-11-,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNZQWKODNPEAB-SKCGTWTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=CC=C3)S2)C(=O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature to yield the desired product . The reaction conditions include:
Solvent: Methanol
Temperature: Room temperature
Reaction Time: 1 hour
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the imine group can produce amines.
Scientific Research Applications
Methyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electron donation, and other interactions that can modulate biological activities. For example, the imine group can interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- 4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide
Uniqueness
Methyl (5Z)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate is unique due to its combination of functional groups and structural features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
